3-Nitrophenyl heptafluorobutanoate
Description
Properties
CAS No. |
52512-15-9 |
|---|---|
Molecular Formula |
C10H4F7NO4 |
Molecular Weight |
335.13 g/mol |
IUPAC Name |
(3-nitrophenyl) 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C10H4F7NO4/c11-8(12,9(13,14)10(15,16)17)7(19)22-6-3-1-2-5(4-6)18(20)21/h1-4H |
InChI Key |
AVFHBJSMSJZVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison Table :
| Compound | Structure | Key Properties | Relevance to this compound |
|---|---|---|---|
| Barnidipine impurity 2 | Dihydropyridine with 3-nitrophenyl | High polarity, potential hydrolysis | Similar nitroaryl reactivity |
| This compound | Aryl ester with fluorinated chain | Enhanced lipophilicity, metabolic resistance | Fluorination alters solubility/stability |
2.2. Fluorinated Esters in Agrochemicals
lists agrochemicals with fluorinated groups (e.g., trifluoromethyl, tetrafluoroethyl).
- Lipophilicity : Fluorinated chains increase membrane permeability, critical for pesticide efficacy.
- Environmental Persistence: Fluorine’s stability may lead to bioaccumulation risks, a consideration absent in non-fluorinated analogs like cyprofuram or methoprotryne .
Key Differences :
- Functional Groups: this compound combines nitroaryl and perfluorinated ester groups, unlike non-fluorinated agrochemicals (e.g., flutolanil).
- Applications: Fluorinated esters are more common in pharmaceuticals for enhanced bioavailability, whereas non-fluorinated analogs dominate agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-nitrophenyl heptafluorobutanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of heptafluorobutyric acid derivatives with 3-nitrophenol. Key steps include:
- Activation of the acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate.
- Reaction with 3-nitrophenol : Conduct the reaction under anhydrous conditions in solvents such as dichloromethane or THF, with catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Elevated temperatures (40–60°C) improve kinetics but may risk decomposition; inert atmospheres (N₂/Ar) prevent oxidation of sensitive nitro groups .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the heptafluorobutanoate moiety (distinct CF₃ and CF₂ signals at δ −70 to −80 ppm). ¹H NMR identifies the nitro-phenyl group (aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₅F₇NO₄, expected m/z ~352.0) .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/F percentages .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile fluorinated byproducts.
- Storage : Store in amber glass vials at 2–8°C under inert gas to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Insight : The nitro group meta to the ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols).
- Kinetic Studies : Compare reaction rates with non-nitrated analogs (e.g., phenyl heptafluorobutanoate) using stopped-flow spectroscopy.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and transition-state energies .
Q. What strategies resolve contradictions in reported stability data for this compound under aqueous vs. anhydrous conditions?
- Methodological Answer :
- Controlled Hydrolysis Experiments : Monitor degradation via HPLC under varying pH (2–12), temperatures (25–60°C), and humidity levels.
- Isolation of Byproducts : Identify hydrolysis products (e.g., 3-nitrophenol and heptafluorobutyric acid) using LC-MS and compare with reference standards .
- Statistical Analysis : Apply ANOVA to determine significant factors (pH, temperature) contributing to instability .
Q. How can this compound be utilized as a fluorinated building block in multi-step organic syntheses?
- Methodological Answer :
- Case Study : Use the compound as a fluorinated acyl transfer agent in peptide coupling. For example, react with amino acids to form fluorinated amides, enhancing metabolic stability in drug candidates.
- Cross-Coupling Reactions : Explore Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids to construct polyfluorinated biaryl systems .
- Troubleshooting : Address low yields in coupling steps by screening ligands (XPhos, SPhos) and optimizing solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
